Spirodiclofen

Beschreibung

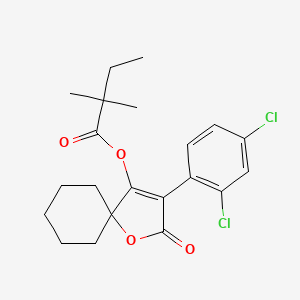

Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2O4/c1-4-20(2,3)19(25)26-17-16(14-9-8-13(22)12-15(14)23)18(24)27-21(17)10-6-5-7-11-21/h8-9,12H,4-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDSAWVUFPGDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034928 | |

| Record name | Spirodiclofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In n-heptane 20, polyethylene glycol 24, n-octanol 44, isopropanol 47, DMSO 75, acetone, dichlormethane, ethyl acetate, acetonitrile and xylene >250 (all in g/L, 20 °C), In water, 50 (pH 4); 190 (pH 7); both in ug/L at 20 °C | |

| Record name | Spirodiclofen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 | |

| Record name | Spirodiclofen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7X10-7 Pa /5.25X10-9 mm Hg/ at 25 °C | |

| Record name | Spirodiclofen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

148477-71-8 | |

| Record name | Spirodiclofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148477-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spirodiclofen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148477718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirodiclofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2,2-dimethyl-, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIRODICLOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X7G31F5MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spirodiclofen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

94.8 °C | |

| Record name | Spirodiclofen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Spirodiclofen: A Technical Guide to Its Discovery and Synthesis

Introduction: Spirodiclofen is a non-systemic acaricide and insecticide belonging to the spirocyclic tetronic acid class of chemicals.[1] Developed by Bayer CropScience, it is primarily used in agriculture to control a variety of mite species and some insects on crops such as citrus, grapes, pome fruit, stone fruit, and tree nuts.[2][3] Its unique mode of action involves the inhibition of lipid biosynthesis by targeting the enzyme acetyl-CoA carboxylase (ACCase).[4][5] This mechanism provides an effective tool for managing pests that have developed resistance to other classes of acaricides.[6]

Discovery Pathway

The discovery of this compound at Bayer CropScience in the 1990s stemmed from a strategic "indication shift" from herbicidal to acaricidal compounds within a related chemical class.[6] The process began with the exploration of tetronic acid derivatives, which were initially investigated for their herbicidal properties related to protoporphyrinogen oxidase (PPO) inhibition.[6] Through structural modifications and extensive screening, researchers identified compounds with potent acaricidal activity.

This led to a lead optimization program focused on enhancing efficacy against mites, improving plant compatibility, and ensuring a favorable toxicological profile. The "fine-tuning" of the acyl side chain was a critical step in this process, culminating in the selection of the 2,2-dimethylbutyric acid derivative, which was named this compound.[6]

Synthesis Pathway of this compound

The commercial synthesis of this compound involves a multi-step process. A common route starts with the preparation of a key intermediate, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol (enol), which is then acylated to yield the final product.[7]

Overall Synthesis Reaction

Step 1: Synthesis of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol (this compound-enol)

The synthesis of the enol intermediate is a critical step. One patented method involves the reaction of 1-[2-(2,4-dichlorophenyl)-acetoxy]-cyclohexanecarbonitrile.[8] A more direct approach involves the cyclization of precursors derived from cyclohexanone and a 2,4-dichlorophenylacetic acid ester.

Experimental Protocol (Example based on a related synthesis):

-

To a solution of 1-[2-(2,4-dichlorophenyl)-acetoxy]-cyclohexanemethyl carboxylate (8.0g, 23.1 mmol) in 200 mL of ethanol, add magnesium ethoxide (1.8g, 16 mmol).[8]

-

Heat the mixture to reflux and maintain for 12 hours.[8]

-

After the reaction is complete, evaporate the majority of the solvent under reduced pressure.[8]

-

Cool the residue and acidify by adding 5% hydrochloric acid to adjust the pH.[8]

-

Extract the product with ethyl acetate.[8]

-

Wash the organic layer with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the solid product.[8]

| Parameter | Value | Reference |

| Starting Material | 1-[2-(2,4-dichlorophenyl)-acetoxy]-cyclohexanemethyl carboxylate | [8] |

| Reagent | Magnesium ethoxide | [8] |

| Solvent | Ethanol | [8] |

| Reaction Time | 12 hours | [8] |

| Reaction Temp. | Reflux | [8] |

| Yield | 77.3% | [8] |

Step 2: Acylation of the Enol Intermediate to this compound

The final step is the acylation of the this compound-enol intermediate with 2,2-dimethylbutyryl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[7]

Experimental Protocol:

-

In a reaction flask, dissolve 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol (4.2g) and triethylamine (5 mL) in dichloromethane (60 mL) at room temperature.[7]

-

Slowly add 2,2-dimethylbutyryl chloride (2.5g) to the mixture.[7]

-

Stir the reaction mixture at room temperature for 1.5 to 2 hours.[7]

-

Upon completion, the work-up can involve an acid wash followed by a sodium bicarbonate wash, or an alkaline work-up to recover the triethylamine.[7]

-

The organic phase is washed with water, dried over anhydrous sodium sulfate, and concentrated.[7]

-

The crude solid product is then recrystallized from a suitable solvent, such as 95% ethanol, to obtain pure this compound.[7]

| Parameter | Value | Reference |

| Starting Material | This compound-enol | [7] |

| Acylating Agent | 2,2-Dimethylbutyryl chloride | [7] |

| Catalyst/Base | Triethylamine | [7] |

| Solvent | Dichloromethane or Toluene | [7] |

| Reaction Time | 1.5 - 2 hours | [7] |

| Reaction Temp. | Room Temperature | [7] |

| Purification | Recrystallization (95% Ethanol) | [7] |

Quantitative Data Summary

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₄Cl₂O₄ | [3] |

| Molar Mass | 411.32 g·mol⁻¹ | [3] |

| Appearance | White solid/powder | [3][9] |

| Melting Point | 94.8 °C | [3] |

| Water Solubility (20°C) | 0.05 mg/L | [1] |

Efficacy Against Key Pests

This compound is effective against a wide range of mite species. Its biological activity is particularly high against eggs and juvenile stages, and it also reduces the fecundity of adult females.[5][6]

| Pest Species | Efficacy/Control Notes | Reference |

| Panonychus spp. (e.g., European red mite) | High efficacy against all developmental stages. | [2][5] |

| Tetranychus spp. (e.g., Two-spotted spider mite) | Effective control, valuable for resistance management. | [2][6] |

| Phyllocoptruta spp. (e.g., Citrus rust mite) | Good control on citrus crops. | [2] |

| Aculus spp. (e.g., Apple rust mite) | Effective control in pome fruit. | [2] |

Note: Specific LC50 values can vary significantly based on the mite species, life stage, and specific bioassay conditions.

References

- 1. How to use this compound insecticide|News|Agripesticide [agripesticide.com]

- 2. Supply Insecticide this compound, this compound 240g/L SC, this compound insecticide, pesticide suppliers [essencechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. irac-online.org [irac-online.org]

- 5. researchgate.net [researchgate.net]

- 6. chimia.ch [chimia.ch]

- 7. CN104292197A - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. This compound | C21H24Cl2O4 | CID 177863 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spirodiclofen: A Comprehensive Technical Guide to its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Spirodiclofen, a selective, non-systemic acaricide and insecticide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pest management research. The information is presented in a structured format, including detailed experimental protocols and visual representations of key pathways and workflows to facilitate understanding and application in a research setting.

Core Physicochemical Properties

This compound is a white, odorless powder with a melting point of approximately 94.8°C.[1] It is characterized by its low water solubility and high lipophilicity, which are critical determinants of its biological activity and environmental fate. A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] 2,2-dimethylbutanoate | [1][2] |

| Chemical Formula | C₂₁H₂₄Cl₂O₄ | [1][3] |

| Molecular Weight | 411.32 g/mol | [1][3][4] |

| Appearance | White powder | [1][5] |

| Odor | No characteristic odor | [1][5] |

| Melting Point | 94.8 °C | [1][6] |

| Boiling Point | Decomposes before boiling | [7][8] |

| Density | 1.29 g/cm³ (at 20°C) | [1][7] |

| Vapor Pressure | 3 x 10⁻⁷ Pa (at 20°C) | [5] |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Value | Conditions | Reference |

| Water Solubility | 0.05 mg/L | at 20°C | [7] |

| 50 µg/L | pH 4, 20°C | [1] | |

| 190 µg/L | pH 7, 20°C | [1] | |

| Solubility in Organic Solvents (g/L at 20°C) | |||

| n-Heptane | 20 | [1] | |

| Isopropanol | 47 | [1] | |

| Acetone | >250 | [1] | |

| Dichloromethane | >250 | [1] | |

| Ethyl Acetate | >250 | [1] | |

| Xylene | >250 | [1] | |

| Octanol-Water Partition Coefficient (logP) | 5.8 | pH 4 | [1] |

| 5.1 | pH 7 | [1][7] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline the standardized protocols for water solubility, octanol-water partition coefficient, and a representative HPLC method for the analysis of this compound.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the Flask Method , as its solubility is above 10⁻² g/L.[2][6][9][10]

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of this compound in the aqueous phase is determined analytically.

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a flask containing high-purity water.

-

Equilibration: Vigorously shake the flask at a temperature slightly above the test temperature (e.g., 30°C) for at least 24 hours to facilitate rapid equilibration.

-

Temperature Control: Transfer the flask to a constant temperature bath set at the test temperature (e.g., 20 ± 0.5°C) and allow it to equilibrate for a period of at least 24 hours, with gentle stirring.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved this compound to settle.

-

Sampling: Carefully withdraw an aliquot of the clear aqueous supernatant. To ensure no solid particles are transferred, centrifugation and/or filtration through a membrane filter compatible with the test substance may be necessary.

-

Analysis: Determine the concentration of this compound in the sampled aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicate and Verify: The experiment should be performed in at least triplicate. The individual results should be in close agreement.

Determination of Octanol-Water Partition Coefficient (logP) (OECD Guideline 107)

The Shake Flask Method is a suitable and widely used technique for determining the octanol-water partition coefficient (logP) of substances like this compound.[5][7][8]

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of n-octanol and water. A known volume of n-octanol and water, along with the test substance, are shaken in a vessel until equilibrium is reached. The concentration of the substance in each phase is then determined.

Methodology:

-

Preparation of Solvents: Both n-octanol and water must be mutually saturated before the experiment. This is achieved by shaking equal volumes of the two solvents together and allowing them to separate.

-

Test Vessel Preparation: In a suitable vessel (e.g., a separatory funnel), add a known volume of the saturated n-octanol and saturated water.

-

Introduction of Test Substance: Add a known quantity of this compound to the vessel. The concentration should be low enough to not exceed the solubility in either phase.

-

Equilibration: Shake the vessel vigorously for a sufficient time to allow equilibrium to be reached. The time required will depend on the substance but is typically several hours. The temperature should be maintained at a constant value (e.g., 25°C).

-

Phase Separation: Allow the two phases to separate. Centrifugation may be required to achieve a clean separation.

-

Sampling: Carefully withdraw aliquots from both the n-octanol and the aqueous phases.

-

Analysis: Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

-

Replicates: The experiment should be repeated with different initial concentrations of the test substance and different volume ratios of the two phases to ensure the consistency of the results.

References

- 1. laboratuar.com [laboratuar.com]

- 2. filab.fr [filab.fr]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. cipac.org [cipac.org]

- 5. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

Spirodiclofen mechanism of action as an acetyl-CoA carboxylase inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirodiclofen, a member of the spirocyclic tetronic acid class of acaricides, effectively controls a wide range of mite species by disrupting a fundamental metabolic process: lipid biosynthesis. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its role as a potent inhibitor of acetyl-CoA carboxylase (ACCase). We will delve into the biochemical pathways affected, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for key assays. Furthermore, this guide will explore the mechanisms of resistance that have emerged in mite populations, primarily centered around metabolic detoxification.

Introduction: The Role of Acetyl-CoA Carboxylase in Lipid Biosynthesis

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes, energy storage molecules, and signaling molecules. By inhibiting ACCase, this compound effectively halts the production of these vital lipids, leading to arrested development and mortality in susceptible mites.

Mechanism of Action: this compound and its Interaction with ACCase

This compound itself is a pro-acaricide. Following application, it is hydrolyzed to its active form, this compound-enol.[1] This enol metabolite is the primary inhibitor of ACCase. The inhibitory action of this compound-enol is targeted at the carboxyltransferase (CT) domain of the ACCase enzyme.[1] This interaction prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby blocking the formation of malonyl-CoA and disrupting the entire lipid biosynthesis pathway.

Signaling Pathway: Disruption of Lipid Biosynthesis

The inhibition of ACCase by this compound-enol initiates a cascade of events that ultimately leads to the death of the mite. The following diagram illustrates the central role of ACCase in lipid biosynthesis and the point of disruption by this compound.

Caption: Inhibition of ACCase by this compound-enol.

Quantitative Analysis of this compound's Efficacy

The efficacy of this compound can be quantified through various bioassays and enzymatic studies. The following tables summarize key quantitative data related to its toxicity and the primary mechanism of resistance.

| Mite Species | Strain | Life Stage | LC50 (mg/L) | 95% Confidence Interval (mg/L) | Slope ± SE | Resistance Ratio (RR) | Reference |

| Panonychus citri | Susceptible (LS) | Egg | 20.09 | 16.54 - 24.00 | 1.53 ± 0.16 | - | [2] |

| Panonychus citri | Resistant (DL-SC) | Egg | 14,300 | 10,714 - 20,221 | 1.27 ± 0.11 | 712 | [2] |

| Enzyme | Mite Species | Substrate | Km (µM) | Reference |

| CYP392E10 | Tetranychus urticae | This compound | 43 | [3] |

Mechanisms of Resistance to this compound

The primary mechanism of resistance to this compound in mite populations is enhanced metabolic detoxification, mediated by cytochrome P450 monooxygenases.[3][4] Studies have shown that target-site mutations in the ACCase gene are not a common cause of resistance.[3][4]

Metabolic Resistance

In resistant mites, the overexpression of specific cytochrome P450 enzymes, such as CYP392E10 in Tetranychus urticae, leads to the rapid hydroxylation and detoxification of this compound before it can be hydrolyzed into its active enol form.[1][3] This prevents the inhibitor from reaching its target, the ACCase enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action and resistance to this compound.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol is adapted from commercially available ACCase activity assay kits and can be optimized for spider mite homogenates.

Objective: To measure the activity of ACCase in the presence and absence of this compound-enol to determine the IC50 value.

Materials:

-

Spider mites (susceptible and resistant strains)

-

Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, with protease inhibitors)

-

Micro-homogenizer

-

Centrifuge (refrigerated)

-

ACCase Activity Assay Kit (e.g., MAES0261 or similar)

-

This compound-enol (analytical standard)

-

Microplate reader

Procedure:

-

Preparation of Mite Homogenate:

-

Collect a known weight of spider mites (e.g., 100 mg) and flash-freeze in liquid nitrogen.

-

Homogenize the frozen mites in 1 mL of ice-old homogenization buffer using a micro-homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

ACCase Activity Assay:

-

Follow the instructions provided with the ACCase Activity Assay Kit. Typically, the assay measures the conversion of acetyl-CoA to malonyl-CoA, which is coupled to a reaction that produces a detectable signal (e.g., colorimetric or fluorometric).

-

Prepare a range of this compound-enol concentrations in the assay buffer.

-

Set up the reactions in a 96-well plate, including controls (no enzyme, no substrate, no inhibitor).

-

Add the mite homogenate (enzyme source) to the wells containing the assay mixture and different concentrations of this compound-enol.

-

Incubate the plate at the recommended temperature for a specific time.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of ACCase inhibition for each this compound-enol concentration compared to the control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Metabolic Resistance Assay (Cytochrome P450 Activity)

This protocol is a general method to assess the activity of cytochrome P450 monooxygenases, a key enzyme family involved in this compound resistance.

Objective: To compare the cytochrome P450 activity between susceptible and resistant mite strains.

Materials:

-

Spider mites (susceptible and resistant strains)

-

Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)

-

7-Ethoxycoumarin (substrate)

-

NADPH (cofactor)

-

Microplate fluorometer

Procedure:

-

Preparation of Mite Microsomes (optional, for higher purity):

-

Homogenize a larger quantity of mites as described in 5.1.1.

-

Perform differential centrifugation to isolate the microsomal fraction, which is enriched in cytochrome P450 enzymes.

-

-

P450 Activity Assay:

-

In a 96-well black microplate, add the mite homogenate or microsomal fraction.

-

Add the substrate, 7-ethoxycoumarin, to each well.

-

Initiate the reaction by adding NADPH.

-

Measure the increase in fluorescence over time as 7-ethoxycoumarin is metabolized to the fluorescent product 7-hydroxycoumarin. The excitation and emission wavelengths are typically around 390 nm and 440 nm, respectively.

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence units per minute per mg of protein).

-

Compare the P450 activity between the susceptible and resistant strains. A significantly higher activity in the resistant strain suggests metabolic resistance.

-

ACCase Gene Sequencing

This protocol outlines the general steps for sequencing the ACCase gene to identify potential target-site mutations.

Objective: To amplify and sequence the ACCase gene from susceptible and resistant mite strains to identify any mutations that may confer resistance.

Materials:

-

Spider mites (susceptible and resistant strains)

-

DNA extraction kit

-

Primers designed to amplify the ACCase gene (full-length or specific domains)

-

PCR reagents (Taq polymerase, dNTPs, buffer)

-

Thermal cycler

-

Gel electrophoresis equipment

-

PCR product purification kit

-

Sanger sequencing service

Procedure:

-

DNA Extraction:

-

Extract genomic DNA from individual or pooled mites using a commercially available DNA extraction kit, following the manufacturer's instructions.

-

-

PCR Amplification:

-

Design primers based on known ACCase sequences from related species or from transcriptome data.

-

Perform PCR to amplify the target region of the ACCase gene. Use a proofreading polymerase to minimize errors.

-

Run the PCR products on an agarose gel to verify the size and purity of the amplified fragment.

-

-

PCR Product Purification:

-

Purify the PCR product from the agarose gel or directly from the PCR reaction using a purification kit to remove primers, dNTPs, and polymerase.

-

-

Sanger Sequencing:

-

Send the purified PCR product and sequencing primers to a commercial sequencing facility.

-

-

Sequence Analysis:

-

Align the DNA sequences from the susceptible and resistant strains using bioinformatics software (e.g., MEGA, Geneious).

-

Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the ACCase protein of the resistant strain.

-

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for investigating this compound's mechanism of action and resistance.

Caption: Workflow for Acaricide Resistance Investigation.

Conclusion

This compound's efficacy as an acaricide is rooted in its targeted inhibition of acetyl-CoA carboxylase, a critical enzyme in lipid biosynthesis. Its active metabolite, this compound-enol, effectively shuts down the production of essential fatty acids, leading to mite mortality. The emergence of resistance is primarily driven by enhanced metabolic detoxification through cytochrome P450 enzymes, rather than alterations in the target enzyme itself. Understanding these mechanisms at a technical level is paramount for the development of sustainable resistance management strategies and the design of novel acaricides that can overcome existing resistance profiles. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the intricate interactions between this compound and its target, as well as the adaptive responses of mite populations.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Molecular analysis of resistance to acaricidal spirocyclic tetronic acids in Tetranychus urticae: CYP392E10 metabolizes this compound, but not its corresponding enol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of resistance to this compound and spiromesifen in Tetranychus urticae [biblio.ugent.be]

Exploratory studies on the toxicity spectrum of Spirodiclofen

An In-depth Technical Guide on the Toxicity Spectrum of Spirodiclofen

Abstract

This compound is a non-systemic acaricide and insecticide belonging to the chemical class of tetronic acids.[1] Its primary mode of action is the inhibition of lipid biosynthesis.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, synthesizing data from a range of non-clinical studies. The document covers its mechanism of action, toxicokinetics, and spectrum of toxicity, including acute, chronic, reproductive, developmental, and environmental effects. Key quantitative data are presented in tabular format for clarity, and detailed experimental protocols for pivotal studies are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its toxicological properties for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's pesticidal activity stems from its role as an inhibitor of Acetyl-CoA Carboxylase (ACCase).[2][3] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids, converting acetyl-CoA to malonyl-CoA.[3][4] By inhibiting this enzyme, this compound disrupts lipid biosynthesis, which is essential for various developmental processes in target organisms, particularly mites.[3][5] This disruption affects all developmental stages, including eggs, and significantly impairs female fertility and fecundity.[5][6][7]

Caption: this compound's primary mechanism of action: inhibition of ACCase.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Studies in rats using orally administered radiolabelled this compound show it is rapidly absorbed and eliminated.[1][8]

-

Absorption: Peak blood concentrations are observed 3-4 hours after low doses (1–2 mg/kg bw) and at 8 hours or more after higher doses (100 mg/kg bw), suggesting that absorption may be saturated at higher concentrations.[1][9] Absorption is extensive, with females absorbing a greater fraction (approx. 74%) than males (57-62%).[10]

-

Distribution: The compound is widely distributed, with the highest concentrations found in the liver and kidneys.[11] There is no evidence of bioaccumulation, and the total body burden is less than 1% of the administered dose within 48 hours.[1]

-

Metabolism: this compound undergoes extensive metabolism. The initial degradation step is the cleavage of the ester bond, which forms the this compound-enol metabolite (BAJ 2510).[1] This is followed by hydroxylation.[1] The enol metabolite may contribute significantly to the observed toxic effects by disrupting cholesterol metabolism.[1]

-

Excretion: Urine and feces are the primary routes of excretion.[1] Within 48 hours, approximately 99% of the administered dose is excreted.[12] There are sex-related differences, with females showing greater urinary excretion and males excreting more via feces.[8]

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][11] It is not considered a skin or eye irritant but has been identified as a skin sensitizer.[1][11][13]

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2500 mg/kg bw | [1] |

| LD50 | Rat | Dermal | > 2000 mg/kg bw | [1] |

| LC50 | Rat | Inhalation | > 5.03 mg/L air | [1] |

Chronic Toxicity and Carcinogenicity

Long-term exposure studies in mice, rats, and dogs have identified the adrenal glands and testes as the primary target organs for this compound toxicity.[1][13][14]

-

Key Findings:

-

Adrenal Glands: Increased cytoplasmic vacuolation in the adrenal cortex was a consistent finding across species.[13][14] Dogs were the most sensitive species to these effects.[11]

-

Testes: Effects in males included Leydig cell vacuolation, hypertrophy, tubular degeneration, and reduced sperm counts.[10][13]

-

Other Effects: Decreased cholesterol and triglycerides, and vacuolation of the jejunum were observed in rats.[12][14]

-

-

Carcinogenicity: this compound is classified as "likely to be carcinogenic to humans".[10][13] This classification is based on findings of:

| Study | Species | NOAEL | Key Effects Observed at LOAEL | Reference |

| 1-Year Study | Dog | 1.4 mg/kg bw/day | Adrenal effects, increased relative testes weights. | [1] |

| 18-Month Carcinogenicity | Mouse | 1.4 mg/kg bw/day (systemic) | Liver, adrenal, and testes histopathology. | [1] |

| 2-Year Chronic/Carcinogenicity | Rat | 4.1 mg/kg bw/day (systemic) | Increased incidence of Leydig-cell hyperplasia in males. | [1] |

Reproductive and Developmental Toxicity

This compound has been shown to be toxic to reproduction in laboratory animals, with males appearing more sensitive.[12]

-

Reproductive Toxicity: In a two-generation study in rats, effects at the highest dose included delayed sexual maturation in males, decreased testes and epididymis size, testicular atrophy, and reduced sperm counts in the F1 generation.[1][10][12] These effects on fertility led to its classification as a substance that may impair fertility.[12]

-

Developmental Toxicity: this compound is not considered teratogenic.[1][12] In a developmental study in rats, a slight increase in renal pelvis dilatation was seen in fetuses at a very high dose (1000 mg/kg/day) in the absence of maternal toxicity.[10][13] No developmental toxicity was observed in rabbits.[1][13]

Endocrine Disruption Potential

There is evidence to suggest that this compound may have endocrine-disrupting properties.[2][12] The effects on reproductive organs (testes, uterus) and adrenal glands are consistent with an interference with steroid hormone synthesis.[1][12] Special studies provided evidence that the enol metabolite (BAJ 2510) can disrupt cholesterol metabolism, a precursor to steroid hormones, and inhibit P450 monooxygenases involved in steroidogenesis.[1] The development of Leydig cell and uterine tumors in rats is thought to be potentially linked to sustained alterations in steroidogenesis.[1]

Caption: Postulated pathway for this compound-induced endocrine disruption.

Ecotoxicology

This compound poses a risk to certain non-target organisms.

-

Aquatic Organisms: The pesticide is considered toxic to fish and aquatic invertebrates.[15] While acute toxicity was not observed at its limit of water solubility in some studies, chronic exposure to daphnia showed significant decreases in growth and reproduction.[15]

-

Terrestrial Organisms: There is a very high risk for adverse effects on bees and other non-target arthropods.[12]

-

Environmental Fate: this compound degrades at a moderate to high rate in soil (DT50: 1-13 days).[12] While the parent compound has low mobility due to high soil sorption, its metabolites are highly mobile.[12] In aquatic environments, it dissipates rapidly with a half-life of 1-7 days.[14]

| Parameter | Species | Exposure | Value | Reference |

| LC50 | Oncorhynchus mykiss (Rainbow Trout) | 96 h | > 0.035 mg/L | [15] |

| NOEC | Oncorhynchus mykiss (Rainbow Trout) | 97 d (Early-life Stage) | 0.00195 mg/L | [15] |

| EC50 | Daphnia magna (Water Flea) | 48 h | > 0.045 mg/L | [15] |

| NOEC | Daphnia magna (Water Flea) | 21 d (Chronic) | < 20.2 µg/L | |

| IC50 | Raphidocelis subcapitata (Green Alga) | 72 h | > 0.06 mg/L | [15] |

Experimental Protocols

The toxicological evaluation of this compound relies on standardized studies, often following OECD (Organisation for Economic Co-operation and Development) guidelines. Below are generalized methodologies for key cited experiments.

Two-Generation Reproductive Toxicity Study (Ref: OECD TG 416)

-

Objective: To assess effects on male and female reproductive performance and on the growth and development of offspring.

-

Test System: Wistar rats (approx. 25 males and 25 females per dose group).

-

Administration: this compound is administered continuously in the diet through two generations (F0 and F1).

-

Dosage: A control group and at least three dose levels are used. Doses are selected based on sub-chronic toxicity data to establish a high dose that induces some parental toxicity but not mortality, and lower doses to establish a No-Observed-Adverse-Effect-Level (NOAEL).

-

Procedure:

-

F0 Generation: Young adult rats are dosed for a pre-mating period (approx. 10 weeks). They are then mated to produce the F1 generation. Dosing continues through mating, gestation, and lactation.

-

F1 Generation: Offspring are selected from the F0 litters to become the parents of the F2 generation. They are exposed to the test diet from weaning through maturity, mating, and production of the F2 litters.

-

-

Endpoints Evaluated:

-

Parental (F0, F1): Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, organ weights (especially reproductive organs), and histopathology.

-

Offspring (F1, F2): Viability, litter size, sex ratio, pup body weights, physical and functional development (e.g., sexual maturation), and gross necropsy.

-

Chronic Toxicity / Carcinogenicity Study (Ref: OECD TG 452/451)

-

Objective: To determine long-term toxic effects and carcinogenic potential from repeated dietary exposure.

-

Test System: Mice or rats (e.g., 50 animals of each sex per dose group).

-

Administration: this compound is administered in the diet for a major portion of the animal's lifespan (e.g., 18 months for mice, 24 months for rats).

-

Procedure:

-

Animals are randomized into a control group and at least three dose groups.

-

Throughout the study, animals are observed for clinical signs of toxicity, palpable masses, and mortality.

-

Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Hematology and clinical chemistry parameters are assessed at multiple intervals.

-

At termination, all animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues from all animals is collected for histopathological examination.

-

-

Endpoints Evaluated: Survival, clinical signs, body weight changes, hematology, clinical biochemistry, organ weights, macroscopic and microscopic pathology, and tumor incidence.

Caption: General experimental workflow for a chronic toxicity/carcinogenicity study.

References

- 1. fao.org [fao.org]

- 2. This compound (Ref: BAJ 2740) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.who.int [apps.who.int]

- 9. This compound | C21H24Cl2O4 | CID 177863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. icaonline.co.za [icaonline.co.za]

- 12. vkm.no [vkm.no]

- 13. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. gowanco.com [gowanco.com]

An In-Depth Technical Guide on the Mode of Action of Spirodiclofen on Lipid Biosynthesis in Mites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirodiclofen, a tetronic acid derivative, is a potent acaricide with a unique mode of action that disrupts lipid biosynthesis in mites. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental methodologies used to elucidate this compound's impact on mite lipid metabolism. By inhibiting the enzyme acetyl-CoA carboxylase (ACCase), this compound effectively halts the initial committed step of fatty acid synthesis, leading to a cascade of physiological disruptions, particularly impacting embryonic development, molting, and female fecundity. This document synthesizes available data on its efficacy, details experimental protocols for its study, and provides visual representations of its mode of action and relevant experimental workflows.

Introduction

Phytophagous mites, such as those from the genera Tetranychus and Panonychus, are significant agricultural pests worldwide, causing substantial economic losses in a wide range of crops. The rapid development of resistance to conventional acaricides necessitates the discovery and understanding of novel modes of action. This compound, belonging to the chemical class of spirocyclic tetronic acids (IRAC Group 23), represents a critical tool in mite resistance management programs. Its primary target is the inhibition of lipid biosynthesis, a mode of action distinct from neurotoxic and respiratory inhibitors. This guide will delve into the specific biochemical pathways affected by this compound and the experimental evidence supporting its mechanism.

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the inhibition of acetyl-CoA carboxylase (ACCase)[1]. ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first and rate-limiting step in the de novo biosynthesis of fatty acids.

dot

Caption: Mechanism of this compound's inhibition of lipid biosynthesis.

By inhibiting ACCase, this compound depletes the mite's pool of malonyl-CoA, which is essential for the elongation of fatty acid chains. This disruption of lipid metabolism has profound consequences for the mite's physiology:

-

Embryonic Development: Eggs are particularly susceptible as they require substantial lipid reserves for development. The ovicidal activity of this compound is a key feature.

-

Molting: The formation of new cuticle during molting is an energy-intensive process that relies on lipid metabolism. Immature stages often fail to complete the molting process after exposure.

-

Female Fecundity: Adult females treated with this compound exhibit a significant reduction in fecundity and fertility, as lipid production is crucial for egg maturation and yolk deposition. Treated females may appear larger due to the inability to lay eggs, which then accumulate in their genital tract.

Quantitative Data on this compound's Efficacy

Table 1: Lethal Concentrations (LC50) of this compound on Tetranychus urticae

| Life Stage | LC50 (mg/L or ppm) | 95% Confidence Interval | Host Plant/Strain |

| Adult Female | 0.335 mg/ml | - | Lab Strain[2] |

| Adult Female | 0.0056 mL/L | 0.004 - 0.008 mL/L | Susceptible Reference Line[3] |

| Adult Female | 11.95 ppm | - | Lab Strain[4] |

| Egg | 0.86 ppm | - | Lab Strain[4] |

Table 2: Lethal and Sublethal Concentrations of this compound on Various Mite Species

| Mite Species | Life Stage | Parameter | Concentration (mg/L or ppm) |

| Panonychus citri | Egg (Resistant Strain) | LC50 | 14,300[5] |

| Panonychus citri | Adult Female | LC20 | 2.30[6] |

| Panonychus citri | Adult Female | LC50 | 7.28[6] |

| Tetranychus urticae | Pre-ovipositing Female | Reduced Fertility (42%) | 6[7] |

| Tetranychus urticae | Pre-ovipositing Female | Reduced Fertility (84%) | 12[7] |

| Tetranychus urticae | Pre-ovipositing Female | Reduced Fertility (97%) | 24[7] |

Table 3: Impact of this compound on Mite Population Parameters

| Mite Species | Parameter | Treatment Concentration (mg/L) | Result |

| Tetranychus urticae | Net Reproductive Rate (R₀) | 12 | Significantly Reduced |

| Tetranychus urticae | Intrinsic Rate of Increase (rₘ) | 6 and 12 | Significantly Reduced |

| Tetranychus urticae | Finite Rate of Increase (λ) | 6 and 12 | Significantly Reduced |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the mode of action of this compound.

Mite Rearing and Bioassays

Objective: To determine the lethal and sublethal effects of this compound on different life stages of mites.

Protocol:

-

Mite Colony Maintenance: Mite populations (e.g., Tetranychus urticae) are reared on a suitable host plant, such as bean (Phaseolus vulgaris) or strawberry plants, in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

-

Preparation of Test Arenas: Leaf discs (e.g., 2-3 cm in diameter) are punched from untreated host plant leaves and placed on a water-saturated cotton or agar bed in Petri dishes to maintain turgor.

-

Application of this compound: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or a water-acetone mixture with a surfactant like Triton X-100) and serially diluted to obtain a range of test concentrations.

-

Leaf-Dip Bioassay:

-

Leaf discs are individually dipped in the test solutions for a short duration (e.g., 5-10 seconds) and allowed to air dry. Control discs are dipped in the solvent-water solution.

-

A cohort of synchronized mites (e.g., 20-30 adult females of similar age) is transferred to each treated and control leaf disc.

-

-

Mortality Assessment: The number of dead and live mites is counted at specific time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 and LC90 values with their corresponding 95% confidence intervals.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

Objective: To quantify the direct inhibitory effect of this compound on ACCase activity. Note: As a specific protocol for mites is not widely published, this is a generalized protocol adapted from methods used for other arthropods.

Protocol:

-

Enzyme Extraction:

-

A large number of mites (e.g., 500-1000) are collected and homogenized in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors, DTT, and EDTA).

-

The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris. The resulting supernatant, containing the crude enzyme extract, is used for the assay.

-

-

Radiometric Assay:

-

The assay mixture contains the enzyme extract, ATP, MgCl₂, acetyl-CoA, and varying concentrations of this compound (or its active enol form).

-

The reaction is initiated by the addition of radiolabeled sodium bicarbonate (NaH¹⁴CO₃).

-

The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a strong acid (e.g., HCl), which also removes any unreacted H¹⁴CO₃⁻.

-

The acid-stable radioactivity incorporated into malonyl-CoA is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a solvent-only control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.

Radiolabeled Acetate Incorporation Assay

Objective: To measure the in vivo effect of this compound on the rate of de novo fatty acid synthesis.

Protocol:

-

Mite Treatment: Mites are exposed to a sublethal concentration of this compound for a defined period (e.g., 24-48 hours) either through treated leaf discs or by topical application. A control group is exposed to the solvent only.

-

Radiolabeling:

-

Treated and control mites are transferred to a medium containing [¹⁴C]-acetate. This can be done by placing them on leaf discs that have taken up the radiolabeled acetate solution.

-

The mites are allowed to feed for a specific duration (e.g., 4-8 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

-

Lipid Extraction:

-

Mites are collected, washed to remove external radioactivity, and homogenized.

-

Total lipids are extracted using a standard method, such as the Folch or Bligh-Dyer procedure, which involves a chloroform:methanol solvent system.

-

-

Quantification of Radioactivity: An aliquot of the total lipid extract is taken, the solvent is evaporated, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of [¹⁴C]-acetate incorporated into the total lipid fraction is normalized to the number of mites or the total protein content. The percentage inhibition of lipid synthesis in the this compound-treated group is calculated relative to the control group.

dot

Caption: Workflow for assessing this compound's impact on mites.

Conclusion

This compound's mode of action through the inhibition of ACCase and subsequent disruption of lipid biosynthesis is a well-established mechanism that sets it apart from many other classes of acaricides. This unique target site makes it a valuable tool for managing mite populations, especially those that have developed resistance to other products. The quantitative data on its efficacy, particularly its potent ovicidal and larvicidal activity, underscore its importance in integrated pest management programs. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuances of this compound's activity and to explore potential resistance mechanisms. A thorough understanding of its biochemical and physiological effects is paramount for its continued effective and sustainable use in agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery selective acetylcholinesterase inhibitors to control Tetranychus urticae (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [revistas.lamolina.edu.pe]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sublethal effects of this compound on life history and life-table parameters of two-spotted spider mite (Tetranychus urticae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spirodiclofen: A Technical Guide to a Tetronic Acid Derivative Acaricide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirodiclofen is a non-systemic acaricide belonging to the chemical class of tetronic acid derivatives. Its unique mode of action involves the inhibition of lipid biosynthesis, specifically targeting the enzyme acetyl-CoA carboxylase (ACC). This disruption of a fundamental metabolic pathway provides excellent efficacy against a wide range of mite species, particularly their juvenile stages. This technical guide provides an in-depth overview of this compound, including its mechanism of action, toxicological profile, and detailed experimental protocols for its evaluation.

Introduction

This compound, with the chemical formula C₂₁H₂₄Cl₂O₄ and the IUPAC name 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutanoate, is a highly effective acaricide used in agriculture to control various mite pests on crops such as fruits, nuts, and vegetables.[1][2] As a member of the tetronic acid chemical class, it represents a significant advancement in mite control due to its novel mode of action, which differs from traditional neurotoxic acaricides.[3][4] This distinction makes it a valuable tool in resistance management programs.[5]

Mechanism of Action: Inhibition of Lipid Biosynthesis

The primary mode of action of this compound is the inhibition of lipid biosynthesis through the targeting of acetyl-CoA carboxylase (ACC).[2][6] ACC is a crucial enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[7][8] By inhibiting ACC, this compound effectively halts the production of fatty acids, which are essential components of cell membranes and are vital for the growth, development, and reproduction of mites.[2][8] This disruption is particularly potent against the egg and larval stages, which have high rates of lipid synthesis.[9] It also reduces the fecundity and fertility of adult female mites.[2][9]

Efficacy and Toxicological Data

The efficacy of this compound against various mite species and its toxicological profile for non-target organisms are summarized below.

Table 1: Acaricidal Efficacy of this compound (LC₅₀ values)

| Target Mite Species | Life Stage | LC₅₀ (mg/L) | Reference |

| Tetranychus urticae | Eggs | 5.1 | [1] |

| Tetranychus urticae | Larvae | 2.0 | [1] |

| Tetranychus urticae | Protonymphs | 2.1 | [1] |

| Tetranychus urticae | Deutonymphs | 3.7 | [1] |

| Tetranychus urticae | Adult Females | 36.8 (72h) | [1] |

| Tetranychus urticae | Eggs | 0.86 | [5] |

| Tetranychus urticae | Adult Females | 11.95 | [5] |

| Panonychus citri | Eggs (Susceptible) | 20.09 | [10] |

| Panonychus citri | Eggs (Resistant) | 14,300 | [10] |

Table 2: Toxicological Profile of this compound

| Organism | Test Type | Value | Reference |

| Rat | Acute Oral LD₅₀ | >2500 mg/kg bw | [4] |

| Rat | Acute Dermal LD₅₀ | >2000 mg/kg bw | [4] |

| Rat | Acute Inhalation LC₅₀ | >5.03 mg/L air | [4] |

| Rat (F1 generation) | Reproductive NOAEL | 28.6 mg/kg bw/day | [4] |

| Mouse | Carcinogenicity NOAEL | 14.7 mg/kg bw/day | [4] |

| Eisenia foetida (Earthworm) | 14-day LC₅₀ | >1000 mg/kg soil | [9] |

| Apis mellifera (Honeybee) | Contact LD₅₀ | >200 µ g/bee | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's properties.

Acaricidal Efficacy Bioassay

This protocol is designed to determine the lethal concentration (LC₅₀) of this compound against a target mite species.

References

- 1. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. A Rapid Luminescent Assay for Measuring Cytochrome P450 Activity in Individual Larval Culex pipiens Complex Mosquitoes (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 Monooxygenase (P450) Activity [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. static.igem.org [static.igem.org]

An In-depth Technical Guide to the Ovicidal and Larvicidal Activity of Spirodiclofen

Executive Summary: Spirodiclofen is a non-systemic acaricide belonging to the tetronic acid chemical class. Its novel mode of action, the inhibition of lipid biosynthesis, makes it a critical tool for managing mite populations, particularly those resistant to other classes of acaricides. This guide provides a detailed examination of this compound's potent ovicidal and larvicidal activities. It synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for assessing its efficacy, and uses visualizations to illustrate its mechanism of action and relevant experimental workflows. The primary focus is on its effects on economically significant mite species such as Tetranychus urticae and Panonychus ulmi.

Introduction

This compound is a selective, foliar-applied acaricide used to control a wide range of mite pests in various agricultural and horticultural crops.[1] As a ketoenol derivative, its unique mode of action is the inhibition of lipid biosynthesis, a process vital for mite development and reproduction.[1] This distinct mechanism provides an effective solution for resistance management strategies where pests have developed tolerance to conventional acaricides.[2]

This technical guide is designed for researchers, toxicologists, and crop protection professionals, offering an in-depth analysis of the two core pillars of this compound's efficacy: its ovicidal (egg-killing) and larvicidal (larva-killing) properties. The document will present quantitative efficacy data, standardized experimental methodologies, and visual diagrams of the biochemical pathways and laboratory workflows.

Core Mechanism of Action: Lipid Biosynthesis Inhibition

The primary target of this compound is the enzyme Acetyl-CoA Carboxylase (ACC).[3][4][5] ACC is a critical, rate-limiting enzyme in the biosynthesis of fatty acids. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a fundamental building block for the synthesis of long-chain fatty acids. These fatty acids are essential components of cell membranes, energy storage molecules (lipids), and signaling molecules.

By inhibiting ACC, this compound effectively disrupts the entire lipid biosynthesis pathway.[5] This disruption has profound consequences for mites, especially during stages of rapid growth and development, such as embryogenesis (within the egg) and molting (in larval and nymphal stages), which are heavily dependent on lipid production. The impact also extends to adult females, impairing their ability to produce viable eggs.[3]

Ovicidal Activity

This compound exhibits exceptional activity against mite eggs, a crucial feature for long-lasting pest control.[2] Its efficacy stems from two primary effects: direct toxicity to the developing embryo and indirect (transovarial) effects that reduce the fertility of adult females.

-

Direct Ovicidal Effect: When applied, this compound penetrates the eggshell and disrupts the lipid-dependent processes of embryonic development, leading to mortality before hatching. Studies have shown that even in mite populations that have developed resistance in motile stages, the eggs often remain fully susceptible.[6]

-

Reduced Fecundity and Fertility: Adult females exposed to this compound show a significant reduction in both the number of eggs laid (fecundity) and the viability of those eggs (fertility).[3][7] A unique symptom of poisoning is the inability of females to oviposit, causing eggs to accumulate within their bodies, which ultimately leads to death.[3]

Quantitative Data on Ovicidal Efficacy

| Target Pest | Host Crop | Concentration / Rate | Efficacy | Citation |

| Panonychus ulmi | Apple | 0.096 g a.i./L | 86.0% mortality of overwintering eggs (25 days after treatment) | [8][9] |

| Panonychus ulmi | Apple | 0.096 g a.i./L | 89.1% mortality of overwintering eggs (12 days after treatment) | [8][10] |

| Tetranychus urticae | Bean | 6 mg/L | 42% reduction in total fertility | [2] |

| Tetranychus urticae | Bean | 12 mg/L | 84% reduction in total fertility | [2] |

| Tetranychus urticae | Bean | 24 mg/L | 97% reduction in total fertility | [2] |

Experimental Protocol: Ovicidal Bioassay (Leaf Disc Dip Method)

This protocol outlines a standard laboratory procedure to determine the ovicidal activity of this compound.

-

Mite Rearing & Egg Collection:

-

Maintain a healthy, synchronized culture of the target mite species (e.g., T. urticae) on a suitable host plant (e.g., bean or cotton plants).

-

Place 20-30 adult female mites onto fresh, untreated leaf discs (approx. 2-3 cm diameter) placed upside down on wet cotton in a petri dish.

-

Allow females to oviposit for a 24-hour period to obtain eggs of a known age.

-

After 24 hours, carefully remove the adult females using a fine brush.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

-

Create a series of five to seven serial dilutions using distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure even coverage.

-

Prepare a negative control solution containing only distilled water and the surfactant.

-

-

Treatment Application:

-

Gently hold each leaf disc with fine forceps and dip it into the respective test solution for 5-10 seconds, ensuring complete immersion.

-

Dip control discs in the negative control solution.

-

Place the treated discs on a drying rack for 1-2 hours to allow the surface to dry completely.

-

-

Incubation and Assessment:

-

Return the dried, treated leaf discs to petri dishes with wet cotton.

-

Incubate under controlled environmental conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).

-

After 7-10 days (depending on the mite species' incubation period), examine the discs under a stereomicroscope.

-

Count the number of hatched larvae (or empty chorions) and unhatched eggs for each replicate.

-

-

Data Analysis:

-

Calculate the percentage of egg mortality for each concentration. Mortality is defined as the proportion of unhatched eggs.

-

Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

-

Use probit analysis to calculate the LC₅₀ and LC₉₀ values (the concentrations required to cause 50% and 90% mortality, respectively).

-

Larvicidal Activity

This compound demonstrates high acute toxicity to the larval and nymphal stages of mites.[2] The intense metabolic activity and demand for lipids during molting make these immature stages particularly vulnerable to the disruption of fatty acid synthesis. This activity ensures that even if some eggs hatch, the resulting larvae are quickly controlled, preventing the development of a damaging population.

Quantitative Data on Larvicidal & Nymphal Efficacy

| Target Pest | Host Crop | Concentration / Rate | Efficacy | Citation |

| Tetranychus urticae | Greenhouse Cucumber | Not specified | 98.4% efficacy (6 days after treatment) | [10] |

| Tetranychus urticae | Greenhouse Cucumber | Not specified | 96.8% efficacy (10 days after treatment) | [10] |

| Panonychus ulmi (Summer Population) | Apple | 0.096 g a.i./L | 95.7% efficacy (47 days after treatment) | [8] |

| Cacopsylla pyri (Eggs & Larvae) | Pear | 0.144 g a.i./L | 83.2% - 95% efficacy (14 days after treatment) | [8][9] |

| Cacopsylla pyri (Eggs & Larvae) | Pear | 0.096 g a.i./L | 89% reduction in population (38 days after treatment) | [8][9] |

Experimental Protocol: Larvicidal Bioassay (Leaf Residue Method)

This protocol, adapted from standard WHO and entomological guidelines, is used to assess the toxicity of this compound to mite larvae.[11][12][13]

-

Mite Rearing & Larva Collection:

-

Maintain a synchronized mite culture as described in the ovicidal protocol.

-

Collect newly hatched larvae (within 24 hours of emergence) for the bioassay to ensure a homogenous test population.

-

-

Preparation of Test Surfaces:

-

Prepare serial dilutions of this compound as described previously.

-

Cut fresh, untreated leaf discs (approx. 3-4 cm diameter).

-

Using a Potter spray tower or a similar precision spraying apparatus, apply a uniform film of each test solution to the leaf discs. A typical application volume is 1-2 mg/cm².

-

Treat control discs with the solvent-surfactant solution only.

-

Allow the discs to dry completely in a fume hood for 1-2 hours.

-

-

Exposure and Incubation:

-

Place the dried, treated leaf discs upside down on a bed of wet cotton or agar in petri dishes.

-

Using a fine-hair brush, carefully transfer 20-25 larvae onto the surface of each treated disc.

-

Seal the petri dishes with ventilated lids or parafilm with small perforations to prevent escape while allowing air exchange.

-

Incubate under controlled environmental conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).

-

-

Mortality Assessment:

-

Record larval mortality at 24, 48, and 72 hours post-exposure.

-

Larvae are considered dead if they are unable to move when gently prodded with a fine brush. Moribund individuals (showing minimal, uncoordinated movement) are typically counted as dead.[12]

-

-

Data Analysis:

-

Calculate the percentage of larval mortality for each concentration at each time point.

-

Apply Abbott's formula to correct for control mortality if necessary. Tests with control mortality exceeding 20% should be discarded.[12]

-

Use probit analysis to determine the LC₅₀ and LC₉₀ values and their 95% confidence limits.

-

Conclusion

This compound's efficacy as an acaricide is firmly rooted in its powerful ovicidal and larvicidal activities. By inhibiting the essential enzyme Acetyl-CoA Carboxylase, it disrupts lipid biosynthesis, a pathway fundamental to mite development and reproduction. This mode of action results in high mortality of eggs and immature stages, and significantly reduces the reproductive output of adult females. The quantitative data and established protocols presented in this guide confirm its potency and provide a framework for further research and evaluation. Due to its unique mechanism, this compound remains a valuable component of Integrated Pest Management (IPM) programs, particularly for managing resistance to other acaricide classes.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Sterilization makes a difference: demographic analysis of this compound effects on Tetranychus urticae (Acari: Tetranychidae) | Musa, Asma | Acarologia [www1.montpellier.inrae.fr]

- 4. researchgate.net [researchgate.net]

- 5. This compound (Ref: BAJ 2740) [sitem.herts.ac.uk]

- 6. Monitoring of this compound susceptibility in field populations of European red mites, Panonychus ulmi (Koch) (Acari: Tetranychidae), and the cross-resistance pattern of a laboratory-selected strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sterilization makes a difference: demographic analysis of this compound effects on Tetranychus urticae (Acari: Tetranychidae) | Musa, Asma | Acarologia [www1.montpellier.inra.fr]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]

- 12. iris.who.int [iris.who.int]

- 13. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]

Methodological & Application

Application Notes and Protocols for Spirodiclofen Efficacy Testing on Mites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the efficacy of Spirodiclofen against various mite species, with a primary focus on the two-spotted spider mite, Tetranychus urticae. The information compiled is based on established scientific literature and provides a framework for consistent and reproducible efficacy testing.

Introduction

This compound is a non-systemic acaricide belonging to the class of tetronic and tetramic acid derivatives. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis.[1][2][3] This disruption of lipid metabolism ultimately interferes with mite development, reproduction, and survival.[2][3] this compound is effective against a broad range of mite species and exhibits activity against all developmental stages, including eggs, larvae, nymphs, and adults, making it a valuable tool in integrated pest management (IPM) programs.[3][4]

Quantitative Efficacy Data of this compound

The following tables summarize the lethal concentrations (LC50) and other relevant efficacy data for this compound against Tetranychus urticae from various studies. These values can serve as a reference for designing dose-response experiments.

Table 1: LC50 Values of this compound against Different Life Stages of Tetranychus urticae

| Life Stage | LC50 (mg/L or ppm) | Exposure Time | Reference |

| Eggs | 5.1 | - | [5] |

| Eggs | 0.86 | - | [6] |

| Larvae | 2.0 | - | [5] |

| Protonymphs | 2.1 | - | [5] |

| Female Deutonymphs | 3.7 | - | [5] |

| Pre-ovipositional Females | 36.8 | 72 hours | [5] |

| Adult Females | 11.95 | - | [6] |

Table 2: Sublethal Effects of this compound on Adult Female Tetranychus urticae

| Concentration (mg/L) | Effect | Reference |

| 12 - 96 | Significant reduction in fecundity and longevity.[7] | [7] |

| 12 - 96 | 27 - 40% of females did not lay eggs.[7] | [7] |

| 7.9 - 96 | Significant reduction in net fertility.[5] | [5] |

| 24 - 96 | Significant decrease in intrinsic rate of increase (r) and finite rate of increase (λ).[4][7] | [4][7] |

| 48 - 96 | Significant reduction in gross reproductive rate (GRR) and net reproductive rate (R0).[4][7] | [4][7] |

Experimental Protocols

Detailed methodologies for common laboratory bioassays are provided below. Researchers should adapt these protocols based on their specific experimental goals, target mite species, and available resources.

Mite Rearing (General Protocol)

A healthy and homogenous mite colony is crucial for reliable bioassay results.

-

Host Plant: Kidney bean (Phaseolus vulgaris L.) is a commonly used host for rearing Tetranychus urticae.

-

Rearing Conditions: Maintain the mite colony in a controlled environment at 25-27°C, 40-60% relative humidity, and a 16:8 hour (light:dark) photoperiod.[8]

-

Colony Maintenance: Regularly transfer mites to fresh, uninfested host plants to ensure a continuous supply of healthy individuals for experiments.

Leaf Disc Dip Bioassay (for Adult and Nymphal Mites)

This is a widely used method for assessing the contact toxicity of acaricides.

-

Materials:

-

Fresh, untreated host plant leaves (e.g., kidney bean)

-

Petri dishes (90 mm diameter)

-

Cotton wool

-

Distilled water

-

This compound stock solution and serial dilutions

-

Wetting agent (e.g., Triton X-100)

-

Fine camel-hair brush

-

Beakers

-

-

Protocol:

-

Prepare leaf discs (e.g., 3 cm diameter) from healthy, untreated leaves.

-

Place each leaf disc, abaxial side up, on a water-saturated cotton pad in a Petri dish.

-

Prepare a range of this compound concentrations in distilled water. A small amount of wetting agent can be added to ensure uniform coverage.

-

Using forceps, dip each leaf disc into the respective test solution for a standardized time (e.g., 5-10 seconds).

-

Allow the treated leaf discs to air dry completely.

-

A control group should be prepared using distilled water with the wetting agent only.

-

Using a fine brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf disc.

-

Seal the Petri dishes with parafilm to maintain humidity.

-

Incubate the Petri dishes under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).[9]

-

Assess mite mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Ovicidal Bioassay

This protocol is designed to evaluate the efficacy of this compound on mite eggs.

-

Materials: Same as the leaf disc dip bioassay.

-

Protocol:

-